molecular formula C10H12O3S B177003 Methyl 5-Oxo-5-(2-thienyl)pentanoate CAS No. 18760-47-9

Methyl 5-Oxo-5-(2-thienyl)pentanoate

Cat. No.: B177003
CAS No.: 18760-47-9
M. Wt: 212.27 g/mol
InChI Key: RVSQTFYOFNOGEQ-UHFFFAOYSA-N
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Description

Methyl 5-Oxo-5-(2-thienyl)pentanoate is an organic compound with the molecular formula C10H12O3S It is characterized by the presence of a thiophene ring, a five-membered sulfur-containing heterocycle, attached to a pentanoate chain with a keto group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-Oxo-5-(2-thienyl)pentanoate can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with methyl 4-oxopentanoate in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Oxo-5-(2-thienyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Methyl 5-Oxo-5-(2-thienyl)pentanoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 5-Oxo-5-(2-thienyl)pentanoate exerts its effects depends on its interaction with molecular targets. The thiophene ring and keto group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-oxo-5-phenylpentanoate: Similar structure but with a phenyl ring instead of a thiophene ring.

    Methyl 5-oxo-5-(furan-2-yl)pentanoate: Contains a furan ring instead of a thiophene ring.

    Methyl 5-oxo-5-(pyridin-2-yl)pentanoate: Features a pyridine ring in place of the thiophene ring.

Uniqueness

Methyl 5-Oxo-5-(2-thienyl)pentanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where thiophene’s properties are advantageous.

Properties

IUPAC Name

methyl 5-oxo-5-thiophen-2-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-13-10(12)6-2-4-8(11)9-5-3-7-14-9/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSQTFYOFNOGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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